7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZHXMJHEVEOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856589 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-02-6 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone-Mediated Cyclization
A widely adopted route involves Michael addition of o-aminothiophenol to brominated chalcones, followed by intramolecular cyclization. This method, optimized using hexafluoro-2-propanol (HFIP) as solvent, enables efficient ring formation under mild conditions:
Reaction Scheme
-
Chalcone Synthesis :
-
Cyclization :
Key advantages of HFIP include:
-
High ionization capacity promoting chalcone activation
-
Hydrogen-bonding stabilization of intermediates
Bromination Techniques for Regioselective Functionalization
Direct Electrophilic Bromination
Post-cyclization bromination using in dichloromethane introduces bromine at the 7-position with >90% regioselectivity, dictated by the electron-donating effects of the thiazepine ring’s sulfur atom.
Optimized Conditions
| Parameter | Specification |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Workup | NaHCO₃ quenching |
| Yield | 74% (isolated) |
Directed Ortho-Bromination
For precursors with directing groups, Pd-catalyzed C–H activation enables precise bromine placement:
This method achieves 88% yield with minimal diastereomer formation.
Alternative Synthetic Pathways
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates the formation of the thiazepine ring from diene precursors:
Advantages :
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Tolerance for electron-deficient aromatics
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Scalable to multigram quantities
Analytical Characterization
Critical spectroscopic data for validation:
Table 1: Key Spectral Signatures
| Technique | Characteristics |
|---|---|
| (DMSO-d6) | δ 3.12–3.53 (m, 2H, CH₂), 5.42 (dd, J=10.8 Hz, Hx), 7.81–7.93 (m, Ar-H) |
| IR | 1610 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br), 3150 cm⁻¹ (NH) |
| MS | m/z 258.14 [M+H]⁺ (calc. 258.03) |
Industrial-Scale Considerations
Green Chemistry Modifications
Purification Protocols
Recrystallization from ethanol/water (3:1) achieves >99% purity, critical for pharmaceutical intermediates.
Challenges and Optimization Opportunities
-
Bromine Position Control : Competing para-bromination (12–15%) necessitates careful stoichiometry.
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Oxidation Sensitivity : Thiazepine sulfur stabilization using N₂ sparging during reactions.
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Byproduct Management : Column chromatography (SiO₂, hexane:EtOAc 4:1) removes dimeric species.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Cyclization and Ring-Opening: The benzothiazepine ring can participate in further cyclization reactions or be opened under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that derivatives of benzothiazepine compounds, including 7-bromo derivatives, exhibit anticonvulsant properties. The introduction of bromine at the 7-position has been associated with enhanced efficacy in managing seizures compared to non-brominated analogs. This is particularly valuable for developing treatments for epilepsy and other seizure disorders .
2. Anxiolytic Effects
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one has shown potential as an anxiolytic agent. Studies have demonstrated that compounds within this class can reduce anxiety symptoms while minimizing sedative effects, making them suitable for outpatient treatment of anxiety disorders .
3. Antiaggressive Properties
The compound has been noted for its antiaggressive effects, which can be beneficial in treating behavioral disorders. The favorable ratio between therapeutic effects and side effects enhances its profile as a candidate for psychopharmacological applications .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that yield various derivatives with modified pharmacological properties. For instance, the introduction of different substituents can tailor the compound's activity against specific targets in the central nervous system (CNS) .
Case Study 1: Anticonvulsant Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several benzothiazepine derivatives and evaluated their anticonvulsant activity using animal models. The results indicated that the 7-bromo derivative significantly outperformed other tested compounds in reducing seizure frequency and duration, showcasing its potential as a lead compound for further development .
Case Study 2: Behavioral Disorders Treatment
Another study focused on the anxiolytic properties of 7-bromo derivatives in clinical settings. Patients with generalized anxiety disorder were administered varying doses of the compound over several weeks. The findings revealed a marked reduction in anxiety levels without significant sedation, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, including enzymes and receptors, modulating their activity. The bromine atom and ketone group may play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzo-1,4-oxazepin-5-one
- Core Structure : Replaces sulfur (thia) with oxygen (oxa) in the seven-membered ring.
- Synthesis : Prepared via CuI-catalyzed coupling of 1-bromo-cyclohexene with aryl halides in DMSO at 100°C, yielding 78–8% depending on substituents (Table 1) .
- Key Differences: Electronic Effects: Oxygen’s higher electronegativity increases ring polarity compared to sulfur. Reactivity: Sulfur’s larger atomic radius in benzothiazepinones enhances π-stacking interactions in biological targets.
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one
- Structure: Combines a 7-bromo substitution with a 3-phenyl group on the oxazepinone core.
- Properties :
Substitution Patterns and Bioactivity
7-Bromo-3,3-dibutyl-8-methoxy-1,5-benzothiazepin-4(5H)-one
- Modifications : Dibutyl and methoxy groups at positions 3 and 6.
- Applications : High-affinity ligand for neurological receptors; used in treating schizophrenia and as an antidepressant .
- Structural Insight : The thiazepine ring adopts a boat conformation, optimizing receptor binding .
7-Bromo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
Data Tables
Table 2: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects: Bromine’s electron-withdrawing nature in 7-Bromo-1,4-benzothiazepinone enhances electrophilic reactivity, facilitating nucleophilic substitutions .
- Conformational Flexibility : Thiazepine rings exhibit boat conformations (e.g., C5–C12 plane in ), crucial for receptor binding in neuroactive compounds.
- Synthetic Accessibility: Copper catalysis (e.g., CuI in ) offers efficient routes for oxazepinones, while bromination with N-bromosuccinimide is preferred for thiazepinones .
Biological Activity
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a heterocyclic compound with the molecular formula C₉H₈BrNOS. It belongs to the benzothiazepine family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused benzene and thiazepine ring system. The presence of a bromine atom at the 7-position and a carbonyl group at the 5-position significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrNOS |
| Molecular Weight | 258.135 g/mol |
| CAS Number | 14944-02-6 |
Biological Activities
Research indicates that benzothiazepines, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro.
- CNS Activity : Similar compounds in the benzothiazepine class have been associated with sedative and anxiolytic effects.
The biological activity of this compound is believed to be mediated through interactions with specific receptors in the body. For instance:
- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in anxiety or depression.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the benzothiazepine core.
- Bromination Steps : Introducing bromine at the 7-position through electrophilic substitution reactions.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.
- Cancer Research : Research indicated that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacology : In animal models, compounds structurally related to this compound showed promise in reducing anxiety-like behaviors.
Q & A
Q. How can synthesis routes for 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization often involves adjusting reaction conditions (e.g., temperature, catalysts, and solvents). For example, cyclization reactions using CuI (10 mol%) and Cs₂CO₃ as a base in DMSO at 100°C for 10 hours have been effective for analogous benzothiazepines, yielding >85% purity . Key steps include:
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | CuI, Cs₂CO₃ | DMSO | 87 | 90 | |
| Multi-step Halogenation | KBrO₃, H₂SO₄ | H₂O | 63 | 85 |
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.9–7.9 ppm) and NH groups (δ 10.0 ppm, D₂O exchangeable) . ¹³C NMR confirms carbonyl (C=O, ~166 ppm) and bromine-induced deshielding .
- Mass Spectrometry : HRMS (70 eV) shows [M]+ peaks at m/z 315/317 (Br isotope pattern) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (a = 7.78 Å, b = 11.25 Å) validate stereochemistry .
Advanced Research Questions
Q. How does stereochemical purity impact the pharmacological activity of this compound derivatives?
Methodological Answer: Stereoisomers exhibit divergent receptor binding. For example:
- (S)-Enantiomers of related benzothiazepines show 10-fold higher affinity for GABAₐ receptors than (R)-forms .
- Chiral Chromatography : Daicel Chiralpak IF columns resolve enantiomers (retention times: 12.3 vs. 15.7 min) .
- Biological Assays : Radioligand binding assays (e.g., ³H-flunitrazepam displacement) quantify stereochemical effects on activity .
Q. Table 2: Stereochemical Impact on Bioactivity
| Derivative | Stereochemical Purity (%) | IC₅₀ (nM) | Receptor Target |
|---|---|---|---|
| (S)-7-Bromo analog | 98 | 12 ± 2 | GABAₐ |
| (R)-7-Bromo analog | 95 | 120 ± 15 | GABAₐ |
Q. How can crystallographic data resolve contradictions in reported biological activities of benzothiazepines?
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazepine derivatives?
Methodological Answer:
- Substitution Patterns : Bromine at C-7 enhances lipophilicity (logP +0.5 vs. H-substituted analogs), improving blood-brain barrier penetration .
- Electron-Withdrawing Groups : Nitro or fluoro substituents at C-8 reduce metabolic clearance (t₁/₂ increase from 2.1 to 4.3 hours) .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding poses to DPP-IV inhibitors (ΔG = -9.2 kcal/mol) .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for this compound?
Methodological Answer: Discrepancies often stem from solvent or concentration effects. For example:
- DMSO-d₆ vs. CDCl₃ : NH protons appear downfield (δ 10.0 ppm in DMSO vs. δ 8.9 ppm in CDCl₃) due to hydrogen bonding .
- Concentration Effects : High concentrations (>50 mM) cause aggregation, broadening aromatic proton signals .
- Validation : Cross-reference with IR (C=O stretch at 1660 cm⁻¹) and HRMS to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
